N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a butyl group at position 3, a phenyl group at position 7, and a thioacetamide side chain linked to a 4-acetylphenyl moiety. The thioacetamide group enhances molecular stability through sulfur-mediated hydrogen bonding and hydrophobic interactions, while the acetylphenyl substituent may contribute to π-π stacking and target binding affinity .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-3-4-14-30-25(33)24-23(21(15-27-24)19-8-6-5-7-9-19)29-26(30)34-16-22(32)28-20-12-10-18(11-13-20)17(2)31/h5-13,15,27H,3-4,14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJDKWPBWKURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Thioether Formation:
Acetylation: The final step involves the acetylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have therapeutic potential due to its biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrrolo[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound’s pyrrolo-pyrimidine core distinguishes it from simpler pyrimidine or pyridazine derivatives. Key structural analogs include:
Key Observations:
- The pyrrolo-pyrimidine core in the target compound offers a rigid, planar structure conducive to intercalation or kinase binding, unlike simpler pyrimidines .
- The trifluoromethyl and morpholine groups in patented analogs (e.g., EP 4 374 877 A2) suggest tailored pharmacokinetic profiles, though the target compound lacks these modifications .
Molecular Interactions and Stability
Hydrogen bonding and crystal packing significantly influence stability and bioavailability:
- The target compound’s thioacetamide group can form S···H-N hydrogen bonds, as observed in analogous structures .
- The acetylphenyl group may participate in C=O···H-N interactions, enhancing crystalline stability compared to methylpyridinyl analogs .
- The butyl chain likely contributes to hydrophobic packing, reducing solubility but increasing membrane permeability relative to shorter alkyl chains .
Biological Activity
N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and research findings related to its efficacy against various diseases.
Molecular Formula: C25H22N4O3S
Molecular Weight: 458.5 g/mol
CAS Number: 1021221-47-5
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is often associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an inhibitor of various enzymes or receptors involved in critical biological pathways. For instance:
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Anticancer Activity: Preliminary studies suggest that it could exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation through cell cycle arrest mechanisms.
Anticancer Properties
Research has indicated that derivatives of similar structures show significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested: Human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.
- Mechanism: Induction of apoptosis and inhibition of cell cycle progression were observed at certain concentrations, indicating potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been noted in several studies where it demonstrated the ability to reduce inflammation markers. This property is particularly relevant for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Study on Antiproliferative Activity:
-
Mechanistic Studies:
- Focus: Understanding how the compound interacts with cellular pathways.
- Results: Evidence indicates that it may modulate signaling pathways related to cell survival and apoptosis, although specific targets require further elucidation.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodology : Multi-step synthesis typically involves:
Core formation : Constructing the pyrrolo[3,2-d]pyrimidinone core via cyclization reactions under basic conditions (e.g., NaOH in DMF at 80–100°C) .
Thioether linkage : Introducing the thioacetamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Final acylation : Reacting with 4-acetylaniline in the presence of coupling agents (e.g., EDC/HOBt) .
- Critical Parameters :
- Temperature control (±2°C) to avoid side reactions.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Reported yields for analogous compounds range from 45–65%, with purity >95% confirmed by HPLC .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., acetylphenyl integration at δ 2.5–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]: 543.18; observed: 543.17) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm); retention time compared to standards .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Initial Screens :
- Enzyme Inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based kits .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC values compared to controls) .
- Data Interpretation :
- Dose-response curves (log[concentration] vs. % inhibition) to calculate IC values .
Advanced Research Questions
Q. How to resolve contradictory structure-activity relationship (SAR) data in analogs?
- Approach :
Meta-analysis : Compare IC values across analogs with systematic substituent variations (e.g., butyl vs. ethyl groups on the pyrrolo ring) .
Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets favoring butyl groups) .
- Case Study :
- An analog with a methyl group showed 10× lower activity than the butyl variant, attributed to reduced hydrophobic binding .
Q. What computational strategies predict off-target interactions and metabolic pathways?
- Tools :
- SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) and bioavailability (%F = 65–70%) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess target selectivity .
- Validation :
- Cross-reference predictions with in vitro microsomal stability assays .
Q. How to design in vivo studies based on in vitro potency?
- Protocol Design :
Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; measure plasma half-life (t = 3–5 hrs) .
Toxicity : Acute dose-ranging (10–100 mg/kg) with histopathology and serum biochemistry .
- Challenges :
- Low solubility (<10 µg/mL in PBS) may require formulation with cyclodextrins .
Q. What strategies improve solubility without compromising activity?
- Methods :
- Prodrug Design : Introduce phosphate esters at the acetamide group (increases aqueous solubility 5×) .
- Co-crystallization : With succinic acid to enhance dissolution rate .
- SAR Trade-offs :
- Hydrophilic substitutions (e.g., –OH) may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
